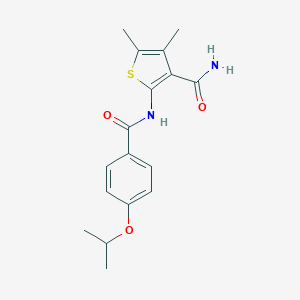

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

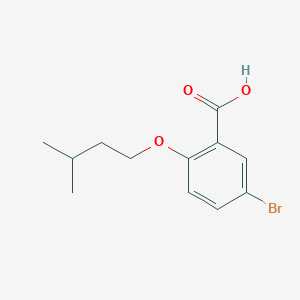

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide, also known as IDT-74, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thiophene carboxamides and has been shown to have a wide range of biochemical and physiological effects.

科学的研究の応用

Synthesis and Characterization

- The development of new synthetic routes and methodologies for benzamido-thiophene derivatives is a key area of research. These compounds, including related structures, are synthesized through multi-step reactions, involving condensation, hydrolysis, and reaction with various reagents. Such synthetic efforts aim to produce compounds with specific chemical structures for further evaluation in different applications (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Antimicrobial Evaluation and Docking Studies

- Some benzamido-thiophene derivatives have been subjected to antimicrobial evaluation and molecular docking studies. These studies aim to assess the potential of these compounds as antimicrobial agents and understand their mechanism of action at the molecular level. Such research provides insights into the therapeutic potential of these compounds against various microbial infections (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Polymer Science Applications

- In polymer science, benzamido-thiophene derivatives have been investigated for their potential as monomers in the synthesis of new polymeric materials. These materials exhibit specific properties such as good thermal stability, solubility in certain solvents, and the ability to form thin flexible films. Such polymers find applications in various industrial and technological fields, including electronics and materials science (I. Sava, M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, T. Pakuła, 2003).

Antimycobacterial Activity

- Derivatives of benzamido-thiophene compounds have been developed and evaluated for their antimycobacterial activity. This research is driven by the need to find new treatments for mycobacterial infections, such as tuberculosis. Compounds showing significant activity against Mycobacterium tuberculosis are of particular interest, as they may lead to the development of new antimycobacterial drugs (Radhika Nallangi, Ganesh Samala, J. Sridevi, P. Yogeeswari, D. Sriram, 2014).

Biological Evaluation as Histone Deacetylase Inhibitors

- The biological evaluation of benzamido-thiophene derivatives as histone deacetylase inhibitors represents another area of research. These studies aim to explore the potential of these compounds in regulating gene expression through epigenetic mechanisms, which could have implications for cancer therapy and other diseases where histone deacetylase plays a key role (J. Jiao, H. Fang, Xuejian Wang, Peng Guan, Yumei Yuan, Wenfang Xu, 2009).

作用機序

Target of Action

The primary target of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is the Discoidin Domain Receptors 1 (DDR1) and 2 (DDR2) . These receptors are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways, cell proliferation, adhesion, migration, matrix remodeling, and dysregulation of these receptors may lead to metastatic cancer progressions .

Mode of Action

The compound interacts with its targets, DDR1 and DDR2, by inhibiting their activity . The compound may interfere with this process, thereby inhibiting the activation of the receptors .

Biochemical Pathways

The inhibition of DDR1 and DDR2 affects various cellular signaling pathways. These pathways are involved in cell proliferation, adhesion, migration, and matrix remodeling . The downstream effects of this inhibition can lead to a reduction in tumor progressions .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is a reduction in tumor progressions . By inhibiting DDR1 and DDR2, the compound can potentially prevent the dysregulation of these receptors that leads to metastatic cancer progressions .

Action Environment

The action of 2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can be influenced by various environmental factors. For instance, the presence of collagen in the environment can affect the activation of DDR1 and DDR2 . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH.

特性

IUPAC Name |

4,5-dimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-9(2)22-13-7-5-12(6-8-13)16(21)19-17-14(15(18)20)10(3)11(4)23-17/h5-9H,1-4H3,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJVFHAXINUBJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B469504.png)

![1-[3-(Trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B469613.png)

![1-(4-chlorophenyl)-5-[(methylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469643.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-naphthamide](/img/structure/B469644.png)

![4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B469660.png)

![5-[(2-hydroxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469661.png)

![N-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B469664.png)

![4-[[1-(3,4-dimethylphenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-N-(3-methoxypyrazin-2-yl)benzenesulfonamide](/img/structure/B469691.png)

![1-(3,4-dimethylphenyl)-5-{[(2-hydroxyethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B469694.png)